molecular formula C13H20N2O3S B14950985 N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide

Cat. No.: B14950985
M. Wt: 284.38 g/mol
InChI Key: IVSNCFZROQVXOS-UHFFFAOYSA-N
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Description

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide is an organic compound with a complex structure that includes an ethyl group, an ethylsulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a compound of interest for drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-[(methylsulfonyl)amino]benzamide
  • N-ethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Uniqueness

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide is unique due to its specific structural features, such as the presence of an ethylsulfonyl group and its particular arrangement of functional groups. These features may confer distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide

InChI

InChI=1S/C13H20N2O3S/c1-4-14-13(16)11-7-9-12(10-8-11)15(5-2)19(17,18)6-3/h7-10H,4-6H2,1-3H3,(H,14,16)

InChI Key

IVSNCFZROQVXOS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)N(CC)S(=O)(=O)CC

Origin of Product

United States

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